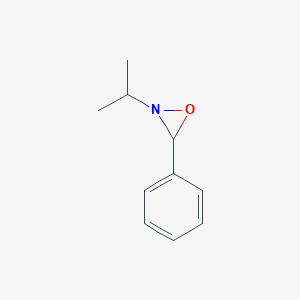

Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Description

Historical Context of Oxaziridine (B8769555) Class Discovery and Development

The existence of the oxaziridine ring system was first reported in the mid-1950s by William D. Emmons, with subsequent contributions from researchers such as Krimm, and Horner and Jürgens. wikipedia.orgnih.govacs.org The foundational method for their synthesis involved the oxidation of imines with peroxy acids, a technique that remains a cornerstone of their preparation today. nih.govacs.org This initial discovery opened the door to a new class of reagents whose reactivity was noted to be unusual, as the typically nucleophilic oxygen and nitrogen atoms could behave as electrophiles due to the ring strain and the weak N-O bond. wikipedia.orgignited.in

A significant evolution in the field occurred in the late 1970s and early 1980s when Franklin A. Davis and his research group developed the synthesis of N-sulfonyloxaziridines. ignited.in These compounds, often referred to as Davis reagents, proved to be more stable and highly stereoselective oxygen transfer agents, leading to their widespread adoption in asymmetric synthesis and a temporary shift in research focus away from the initially discovered N-alkyl variants. ignited.in

Significance of Oxaziridine, 2-(1-methylethyl)-3-phenyl- within the Field of Organic Oxidation Chemistry

The significance of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, lies in the dual reactivity conferred by its N-alkyl substitution. The nature of the substituent on the oxaziridine's nitrogen atom critically dictates the compound's function, determining the preferred site of nucleophilic attack. ignited.inmdpi.com

Unlike N-sulfonyl oxaziridines which act almost exclusively as oxygen transfer agents, N-alkyl oxaziridines like the 2-(1-methylethyl)-3-phenyl- derivative can function as both oxygen transfer and nitrogen transfer agents. mdpi.com The isopropyl group is considered sterically small enough to permit nucleophilic attack at the nitrogen atom, enabling electrophilic amination reactions. mdpi.com However, it is also bulky enough to facilitate oxygen transfer to various nucleophiles, including the epoxidation of alkenes and the α-hydroxylation of enolates. ignited.in

This dual reactivity makes it a valuable tool for synthetic chemists. While N-alkyl oxaziridines are generally less reactive in oxygen transfer reactions compared to their N-sulfonyl counterparts, their activity can be enhanced through the use of additives such as protic acids. mdpi.com A key area where its specific structure is significant is in cycloaddition reactions. Research has shown that N-alkyl oxaziridines containing an α-hydrogen, such as the N-isopropyl derivative, undergo a [3+2] cycloaddition reaction with donor-acceptor cyclopropanes to yield pyrrolidine (B122466) derivatives, showcasing a unique nitrogen-transfer pathway. mdpi.comresearchgate.net

Evolution of Research Perspectives on Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Research perspectives on N-alkyl oxaziridines, including the 2-(1-methylethyl)-3-phenyl- variant, have evolved considerably since their initial discovery.

Early Focus (1950s-1970s): Initial research was centered on the fundamental synthesis, characterization, and basic reactivity of this new class of compounds. The primary mode of synthesis via imine oxidation was established, and their potential as oxidizing agents was recognized. acs.org

Shift to N-Sulfonyl Derivatives (1980s-2000s): With the advent of Davis' N-sulfonyloxaziridines, the research landscape shifted dramatically. The high stability, crystallinity, and exceptional stereoselectivity of these reagents in α-hydroxylations made them the preferred choice for complex molecule synthesis. ignited.in N-alkyl derivatives were comparatively seen as less reactive and less selective, leading to a period of diminished research focus.

Renewed Interest and Expanded Reactivity (2000s-Present): In recent years, there has been a resurgence of interest in the unique chemistry of N-alkyl oxaziridines. Researchers have begun to re-examine and exploit the reactivity that distinguishes them from N-sulfonyl variants. The focus has expanded beyond simple oxygen transfer to harness their capabilities as electrophilic nitrogen sources for aminations and in more complex transformations like cycloadditions. mdpi.comresearchgate.net The understanding has evolved from viewing them as weaker oxidizing agents to appreciating them as reagents with a distinct and synthetically valuable reaction profile, particularly for introducing nitrogen-based functional groups.

Overview of Key Research Areas and Methodologies Applied to the Compound

The study of Oxaziridine, 2-(1-methylethyl)-3-phenyl- and related N-alkyl oxaziridines involves several key research areas and is supported by established chemical methodologies.

Key Research Areas:

Oxygen Atom Transfer: This includes the epoxidation of alkenes, the α-hydroxylation of ketone and ester enolates, and the oxidation of heteroatoms like sulfur and selenium. ignited.in While feasible, these reactions are often less efficient than with N-sulfonyl reagents but can be promoted by acid catalysts. mdpi.com

Nitrogen Atom Transfer: A significant area of research for N-alkyl oxaziridines is their use as electrophilic aminating agents. They can transfer the 'N-R' group to a wide range of carbon and heteroatom nucleophiles, including amines, thiols, and enolates, to form hydrazines, sulfimides, and α-amino ketones, respectively. wikipedia.orgmdpi.com

Cycloaddition and Rearrangement Reactions: Specific to its class, the compound can participate in unique cycloaddition reactions, such as the formation of pyrrolidines. mdpi.comresearchgate.net Additionally, like other oxaziridines, it can undergo photochemical rearrangement when irradiated with UV light, cleaving the weak N-O bond and rearranging to form the corresponding amide, in this case, N-isopropylbenzamide. wikipedia.org

Methodologies:

Synthesis and Purification: The primary synthetic route is the oxidation of the precursor imine, N-(phenylmethylidene)propan-2-amine, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent. nih.govacs.org Purification is typically achieved by standard chromatographic techniques or recrystallization. acs.org

Spectroscopic Characterization: The structure and purity of the compound are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Mechanistic and Computational Studies: To understand the dual reactivity and stereoselectivity, researchers employ both experimental and computational methods. Kinetic studies and crossover experiments help elucidate reaction pathways. acs.org Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model transition states for oxygen versus nitrogen transfer, providing insight into the reaction barriers and helping to rationalize observed product distributions. nih.gov

Data Tables

| Oxaziridine Class | N-Substituent | Primary Reactivity | Key Applications | Relative Reactivity (Oxygen Transfer) |

|---|---|---|---|---|

| N-H Oxaziridine | -H | Nitrogen Transfer | Electrophilic amination | Low |

| N-Alkyl Oxaziridine (e.g., 2-(1-methylethyl)-3-phenyl-) | -Alkyl (e.g., -CH(CH₃)₂) | Oxygen & Nitrogen Transfer | Epoxidation, Amination, Cycloadditions | Moderate |

| N-Sulfonyl Oxaziridine (Davis Reagents) | -SO₂R | Oxygen Transfer | Asymmetric α-hydroxylation | High |

| Reaction Type | Substrate | Product | Reference Reaction |

|---|---|---|---|

| Oxygen Transfer (Epoxidation) | Alkene | Epoxide | Alkene → Epoxide |

| Oxygen Transfer (α-Hydroxylation) | Ketone/Ester Enolate | α-Hydroxy Ketone/Ester | Enolate → α-Hydroxy Carbonyl |

| Nitrogen Transfer (Amination) | Secondary Amine | Hydrazine | R₂NH → R₂N-NHR' |

| Cycloaddition | Donor-Acceptor Cyclopropane | Pyrrolidine | Cyclopropane + Oxaziridine → Pyrrolidine |

| Photochemical Rearrangement | Oxaziridine | Amide | Oxaziridine --(hν)--> Amide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7731-32-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-phenyl-2-propan-2-yloxaziridine |

InChI |

InChI=1S/C10H13NO/c1-8(2)11-10(12-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

HCTSUGLRVVDIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Oxaziridine, 2 1 Methylethyl 3 Phenyl

Classical Preparative Routes to Oxaziridine (B8769555), 2-(1-methylethyl)-3-phenyl-

The foundational methods for synthesizing N-alkyl oxaziridines were established in the mid-20th century and remain fundamental in organic synthesis. These routes are characterized by their reliability and straightforward application.

The most prevalent classical method for synthesizing Oxaziridine, 2-(1-methylethyl)-3-phenyl-, is the direct oxidation of the corresponding imine, N-(phenylmethylene)-2-propanamine. This transformation is typically accomplished using peroxy acids. organic-chemistry.org

Mechanism and Reagents: The reaction proceeds via a two-step mechanism where the peroxy acid adds to the carbon-nitrogen double bond of the imine to form an intermediate, which then cyclizes to the oxaziridine ring with the elimination of a carboxylic acid. meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly employed peroxy acid for this purpose due to its commercial availability and reactivity. organic-chemistry.org The reaction is generally performed in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to control selectivity and minimize side reactions.

Research Findings: Studies on various 2-alkyl-3-aryl oxaziridines have shown that this method is highly effective. The oxidation of the anti-isomer of the imine precursor typically leads to the formation of the thermodynamically favored (E)-oxaziridine. nih.gov For 2-tert-alkyl-3-aryloxaziridines, including the 2-(1-methylethyl) derivative, the (E) isomer is often formed exclusively due to the steric bulk of the N-isopropyl group, which disfavors the formation of the (Z) isomer. nih.gov

Table 1: Classical Imine Oxidation with Peroxy Acids

| Precursor | Oxidizing Agent | Solvent | Typical Yield | Ref. |

|---|---|---|---|---|

| N-(phenylmethylene)-2-propanamine | m-CPBA | Dichloromethane | Good to Excellent | organic-chemistry.org |

Beyond peroxy acids, other classical oxidizing systems have been developed. One notable alternative is the use of a nitrile-hydrogen peroxide system.

Benzonitrile-Hydrogen Peroxide System: This method involves the in-situ formation of a peroxyimidic acid from the reaction of a nitrile (such as benzonitrile) with hydrogen peroxide. This peroxyimidic acid then acts as the active oxidant for the imine. nih.gov This system has been shown to convert anti-imines into (E)-oxaziridines with good to high yields (60-90%). nih.gov A key advantage is the ability to use moderate concentrations of aqueous hydrogen peroxide (e.g., 35%), making it a potentially safer alternative to concentrated peroxy acid solutions. nih.gov

Modern and Sustainable Synthesis Approaches for Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Contemporary synthetic chemistry places a strong emphasis on the development of methods that are not only efficient but also environmentally benign. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing catalytic processes.

The application of green chemistry principles to the synthesis of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, involves the use of safer oxidants and solvent conditions.

Urea-Hydrogen Peroxide (UHP)/Maleic Anhydride System: Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide that is safer to handle than its concentrated aqueous solutions. In combination with maleic anhydride, it forms a peroxy acid in situ, which effectively oxidizes N-alkyl imines to their corresponding oxaziridines in good to excellent yields under mild conditions. researchgate.netresearchgate.netresearchgate.net This system avoids the need for pre-synthesized, potentially unstable peroxy acids and often uses more environmentally friendly solvents.

Sodium Hypochlorite (B82951): While most documented examples are for the synthesis of N-sulfonyloxaziridines, aqueous sodium hypochlorite (bleach) represents an inexpensive, atom-economical, and environmentally friendly oxidant. thieme-connect.de It generates sodium chloride as the only stoichiometric byproduct. The adaptation of these conditions to N-alkyl imines like N-(phenylmethylene)-2-propanamine is an area of interest for developing greener synthetic routes.

The development of catalytic methods for imine oxidation is a key goal in modern synthesis, as it reduces the amount of chemical waste generated.

Methyltrioxorhenium (MTO) Catalysis: Methyltrioxorhenium is a versatile catalyst that can activate hydrogen peroxide for various oxidation reactions. The MTO/H₂O₂ or MTO/UHP system has been applied to the oxidation of imines. acs.orgmdpi.com However, a significant challenge with this system is controlling the selectivity of the reaction. Depending on the reaction conditions (particularly the solvent), the oxidation of N-alkyl imines can lead to the desired oxaziridine or the isomeric nitrone. acs.orgmdpi.com For instance, the use of methanol (B129727) as a solvent tends to favor nitrone formation, while other conditions might yield the oxaziridine, albeit sometimes with low conversion for sterically hindered substrates. mdpi.com

Table 2: Modern and Sustainable Synthetic Approaches

| Method | Oxidant System | Key Features | Ref. |

|---|---|---|---|

| Green Oxidation | UHP / Maleic Anhydride | Solid, stable H₂O₂ source; mild conditions. | researchgate.netresearchgate.net |

| Catalytic Oxidation | MTO / H₂O₂ (or UHP) | Catalytic use of metal; H₂O₂ as terminal oxidant. | acs.orgmdpi.com |

Stereoselective and Enantioselective Synthesis of Chiral Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Oxaziridine, 2-(1-methylethyl)-3-phenyl-, is a chiral molecule, with stereocenters at both the carbon and the nitrogen atoms of the three-membered ring. The nitrogen atom of N-alkyl oxaziridines has a high barrier to inversion, allowing for the isolation of stable nitrogen-centered enantiomers. nih.gov

Diastereoselectivity: As previously mentioned, the oxidation of the geometrically pure anti-isomer of N-(phenylmethylene)-2-propanamine stereospecifically yields the (E)-oxaziridine. nih.gov This substrate-controlled diastereoselectivity is a common feature in the synthesis of 2,3-disubstituted oxaziridines. The bulky isopropyl group on the nitrogen atom directs the attack of the oxidizing agent to the less hindered face of the imine, leading to the formation of the trans product.

Enantioselective Synthesis: Achieving enantioselectivity in the synthesis of N-alkyl oxaziridines is more challenging and is an active area of research. Most highly successful catalytic enantioselective methods have been developed for N-sulfonyl oxaziridines. acs.orgsemanticscholar.org However, several strategies can be envisioned or have been applied to N-alkyl systems:

Chiral Oxidizing Agents: The use of a chiral peroxy acid can induce asymmetry during the oxidation of the prochiral imine. However, this approach often results in low to moderate enantiomeric excess.

Substrate-Controlled Asymmetric Induction: A classical approach involves using a chiral amine to form the imine precursor. For example, if a chiral amine were used instead of isopropylamine, the inherent chirality of the molecule could direct the oxidation stereoselectively. Research has shown that chiral substituents on the nitrogen atom of Schiff bases can lead to a high degree of stereospecificity in the formation of oxaziridines upon treatment with peroxy acids. rsc.org

Catalytic Asymmetric Oxidation: The development of chiral catalysts that can effectively mediate the enantioselective oxidation of simple N-alkyl imines is a primary goal. While catalysts based on cinchona alkaloids have shown success in the enantioselective oxaziridination of some imines, these methods are not yet broadly applied to all classes of N-alkyl imines. acs.org

Optimization and Scale-Up Considerations in the Synthesis of Oxaziridine, 2-(1-methylethyl)-3-phenyl-

The successful transition of a synthetic procedure from a laboratory scale to an industrial or pilot-plant scale requires careful optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Key Optimization Parameters:

| Parameter | Considerations |

| Oxidizing Agent | While m-CPBA is common, alternative oxidants like potassium peroxymonosulfate (B1194676) (Oxone®) or hydrogen peroxide in combination with a catalyst can offer advantages in terms of cost, safety, and waste profile. The stoichiometry of the oxidant needs to be carefully controlled to avoid over-oxidation or side reactions. |

| Solvent | The choice of solvent can significantly impact reaction rate, solubility of reactants and reagents, and product isolation. Chlorinated solvents are often used but are environmentally disfavored. Greener alternatives are actively sought. |

| Temperature | The oxidation is typically performed at low temperatures to control the exothermicity of the reaction and to minimize decomposition of the potentially unstable oxaziridine product. |

| Reaction Time | Monitoring the reaction progress is crucial to determine the optimal reaction time for maximizing yield while minimizing byproduct formation. |

| Work-up and Purification | The work-up procedure must be designed to efficiently remove unreacted starting materials, the oxidant byproducts (e.g., m-chlorobenzoic acid), and to isolate the oxaziridine without causing its degradation. Purification methods like crystallization or chromatography may need to be optimized for large-scale production. |

Scale-Up Challenges:

Exothermicity: The oxidation of imines is often exothermic. Proper heat management through controlled addition of reagents and efficient cooling is critical to prevent runaway reactions on a larger scale.

Product Stability: Oxaziridines can be thermally sensitive. Prolonged reaction times or high temperatures during work-up and purification can lead to decomposition.

Safety: Peroxy acids are potentially explosive and must be handled with appropriate safety precautions, especially in large quantities.

Impurity Profile: The impurity profile of the final product must be carefully controlled, which may require the development of robust purification methods.

Continuous flow chemistry is an emerging technology that can offer significant advantages for the scale-up of potentially hazardous or unstable reactions, providing better control over reaction parameters and enhancing safety.

Reactivity and Reaction Mechanisms of Oxaziridine, 2 1 Methylethyl 3 Phenyl

Oxygen Transfer Capabilities of Oxaziridine (B8769555), 2-(1-methylethyl)-3-phenyl-

Oxaziridines are a class of three-membered heterocyclic compounds that serve as versatile reagents in organic synthesis. wikipedia.org A key feature of their reactivity is the strained three-membered ring and the relatively weak N-O bond, which allows them to act as electrophilic transfer agents for either oxygen or nitrogen. wikipedia.orgmdpi.com The specific pathway, whether oxygen or nitrogen transfer, is largely dictated by the nature of the substituent on the nitrogen atom. mdpi.com

When an electron-withdrawing group, such as a sulfonyl group, is attached to the nitrogen (forming an N-sulfonyloxaziridine, commonly known as a Davis reagent), the oxygen transfer capability is significantly enhanced. mdpi.comnih.gov This is because the electron-withdrawing group increases the leaving group ability of the resulting imine fragment. mdpi.com In contrast, for N-alkyl oxaziridines like Oxaziridine, 2-(1-methylethyl)-3-phenyl-, where the nitrogen is substituted with an isopropyl group, the oxygen transfer reactivity is generally lower. mdpi.com These compounds may alternatively serve as nitrogen transfer agents, particularly when the N-substituent is small. mdpi.com Furthermore, N-alkyl oxaziridines that possess an α-hydrogen, such as the N-isopropyl variant, have been noted to engage in alternative reaction pathways, such as [3+2] cycloaddition reactions, via an imine generated in situ. mdpi.com

The epoxidation of olefins is a fundamental transformation in organic chemistry, and various oxaziridines have been explored for this purpose. However, the efficacy of the reagent is highly dependent on the N-substituent.

Table 1: Illustrative Epoxidation of an Olefin

| Substrate | Product | Reagent | Conditions | Yield |

| Styrene | Styrene Oxide | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | Inert Solvent, RT | Generally Low* |

*Yields for the epoxidation of unactivated olefins by N-alkyl oxaziridines are typically low due to the reagent's moderate electrophilicity.

The transfer of an oxygen atom from an oxaziridine to a nucleophile, such as an olefin, is mechanistically described as a bimolecular, nucleophilic substitution (SN2) reaction at the electrophilic oxygen atom. nih.govorganic-chemistry.org The nucleophilic π-bond of the olefin attacks the oxygen atom of the oxaziridine, leading to the cleavage of the weak N-O bond and the concurrent formation of a C-O bond. acs.org

This process results in the formation of the epoxide and the corresponding imine, N-(1-methylethylidene)-benzenamine, as a stoichiometric byproduct. nih.gov Theoretical and experimental studies on related N-sulfonyl oxaziridines suggest that the reaction proceeds through an asynchronous transition state. acs.org In this transition state, the cleavage of the oxaziridine N–O bond is more advanced than the formation of the new C–O bond. acs.org The stereochemical outcome of the reaction is often influenced by steric interactions between the substrate and the substituents on the oxaziridine ring. wayne.edu

The oxidation of sulfides to sulfoxides is a common application for oxaziridine reagents. While highly electrophilic N-sulfonyl oxaziridines perform this transformation efficiently, the reactivity of N-alkyl oxaziridines is more moderate. mdpi.comorgsyn.org Research has shown that the oxygen transfer from less reactive N-alkyl oxaziridines to sulfides can be significantly promoted by the addition of an acid catalyst. mdpi.com The acid activates the oxaziridine, increasing the electrophilicity of the oxygen atom and facilitating the nucleophilic attack by the sulfur atom. For instance, the use of methanesulfonic acid (MsOH) as an additive has been demonstrated to enable the effective oxidation of sulfides to sulfoxides by chiral N-alkyl oxaziridines, yielding the product exclusively. mdpi.com

Table 2: Sulfoxidation of a Thioether

| Substrate | Product | Reagent | Conditions | Outcome | Reference |

| Thioanisole | Methyl phenyl sulfoxide | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | CH2Cl2, RT | Slow/Low Conversion | mdpi.com |

| Thioanisole | Methyl phenyl sulfoxide | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | CH2Cl2, RT, cat. MsOH | Efficient Conversion | mdpi.com |

Oxaziridines are capable of oxidizing various nitrogen-containing functional groups. The specific products obtained depend on the structure of the amine substrate and the stoichiometry of the reaction.

The oxidation of secondary amines using oxaziridine reagents is a known method for the synthesis of hydroxylamines and nitrones. acs.orgdatapdf.com Studies conducted with analogous N-sulfonyl oxaziridines show that secondary aliphatic amines yield N,N-disubstituted hydroxylamines and the corresponding nitrones in ratios that can vary with the reaction stoichiometry. datapdf.com The proposed pathway involves an initial oxygen transfer from the oxaziridine to the amine to form a hydroxylamine (B1172632). nih.gov If sufficient oxidant is present, the hydroxylamine can undergo a subsequent oxidation to afford the corresponding nitrone. nih.gov

While detailed studies specifically using 2-(1-methylethyl)-3-phenyl-oxaziridine are limited, its ability to act as an oxygen transfer agent suggests a similar reactivity profile. The oxidation of a secondary amine like dibenzylamine (B1670424) would be expected to produce dibenzylhydroxylamine, which could be further oxidized to the C-phenyl-N-benzylnitrone. The formation of stable nitroxide radicals is typically observed in the oxidation of 2º-amines that lack α-hydrogens.

Table 3: Representative Oxidation of a Secondary Amine

| Substrate | Intermediate Product | Final Product | Reagent |

| Dibenzylamine | N,N-Dibenzylhydroxylamine | C-Phenyl-N-(phenylmethyl)nitrone | Oxaziridine, 2-(1-methylethyl)-3-phenyl- |

Oxidation of Nitrogen-Containing Substrates

Transformation of Imines and Heterocycles

The interaction of Oxaziridine, 2-(1-methylethyl)-3-phenyl- with imines and heterocyclic compounds is characterized by the transfer of either an oxygen or a nitrogen atom, a reactivity pattern influenced by the substitution on the oxaziridine ring and the nature of the substrate. While N-sulfonyl oxaziridines are potent oxygen transfer agents, N-alkyl oxaziridines such as the title compound can participate in nitrogen transfer reactions, particularly when the nitrogen substituent is not sterically demanding.

One notable transformation involves the reaction of N-alkyl substituted oxaziridines bearing an α-hydrogen, such as the 2-(1-methylethyl) group, with donor-acceptor cyclopropanes. In such cases, the oxaziridine can act as a precursor to an in-situ generated imine, which then undergoes a [3+2] cycloaddition reaction to yield pyrrolidine (B122466) derivatives. This reactivity highlights the dual nature of N-alkyl oxaziridines, capable of acting as both oxidizing and aminating agents.

Further research is required to fully elucidate the scope and mechanism of the reactions of Oxaziridine, 2-(1-methylethyl)-3-phenyl- with a broader range of imines and heterocycles, including the factors that dictate the chemoselectivity between oxygen and nitrogen transfer.

Oxidation of Other Heteroatom Functionalities

The oxidizing capabilities of Oxaziridine, 2-(1-methylethyl)-3-phenyl- extend to a variety of heteroatom functionalities beyond nitrogen and sulfur. The strained three-membered ring and the weak N-O bond make the oxygen atom electrophilic and thus capable of oxidizing nucleophilic heteroatoms such as phosphorus, selenium, and boron.

The general mechanism for these oxidations involves a nucleophilic attack by the heteroatom on the oxygen atom of the oxaziridine ring. This bimolecular displacement reaction results in the formation of the oxidized heteroatom species and the corresponding imine, N-(1-methylethylidene)-1-phenylmethanimine, as a byproduct.

| Heteroatom Functionality | Substrate Example | Product Example |

| Organophosphorus | Triphenylphosphine | Triphenylphosphine oxide |

| Organoselenium | Diphenyl selenide | Diphenyl selenoxide |

| Organoborane | Triethylborane | Triethylboroxine |

The reaction rates and yields are influenced by the nucleophilicity of the heteroatom and the steric hindrance around both the heteroatom and the oxaziridine. While detailed kinetic studies on Oxaziridine, 2-(1-methylethyl)-3-phenyl- are limited, by analogy with other N-alkyl oxaziridines, the reactions are expected to proceed under mild conditions.

C-H Functionalization Mediated by Oxaziridine, 2-(1-methylethyl)-3-phenyl-

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis. Oxaziridines have emerged as promising reagents for mediating such transformations, including hydroxylation and amination reactions.

Oxaziridine, 2-(1-methylethyl)-3-phenyl- can serve as an electrophilic oxygen source for the hydroxylation of activated C-H bonds, such as those adjacent to heteroatoms or in benzylic and allylic positions. The reaction is believed to proceed through a concerted or radical-based mechanism, depending on the substrate and reaction conditions.

Table of C-H Hydroxylation Examples

| Substrate | Product | Proposed Mechanism |

|---|---|---|

| Cumene | 2-Phenyl-2-propanol | Radical hydrogen abstraction followed by oxygen rebound |

| Tetrahydrofuran | 2-Hydroxytetrahydrofuran | Concerted insertion or radical mechanism |

The selectivity of these reactions is often governed by the inherent reactivity of the C-H bonds (tertiary > secondary > primary) and steric accessibility.

As an N-alkyl oxaziridine, Oxaziridine, 2-(1-methylethyl)-3-phenyl- also possesses the ability to act as a nitrogen transfer agent for C-H amination. This reactivity is less common than oxygen transfer but can be achieved under specific conditions, often involving a metal catalyst to facilitate the N-O bond cleavage and subsequent C-N bond formation. The isopropyl group on the nitrogen atom can be transferred to a suitable C-H bond, leading to the formation of a new amine.

Further investigation is necessary to establish the scope, limitations, and mechanistic pathways of C-H amination reactions mediated by this specific oxaziridine.

Rearrangement Reactions Involving the Oxaziridine Core

The strained three-membered ring of oxaziridines makes them susceptible to various rearrangement reactions, which can be triggered by thermal, photochemical, or chemical means. For Oxaziridine, 2-(1-methylethyl)-3-phenyl-, potential rearrangement pathways include:

Thermal Rearrangement: Upon heating, the N-O bond can cleave homolytically to generate a diradical intermediate, which can then rearrange to form a more stable nitrone or amide.

Photochemical Rearrangement: Irradiation with UV light can also induce N-O bond cleavage, leading to similar rearrangement products as observed under thermal conditions. The specific outcome can be wavelength-dependent.

Acid-Catalyzed Rearrangement: In the presence of acid, the oxygen atom of the oxaziridine can be protonated, facilitating ring-opening to form a nitrone or other rearranged products.

The regioselectivity of these rearrangements is influenced by the relative stability of the potential intermediates and products, with the phenyl and isopropyl substituents playing a key role in directing the reaction pathway.

Nucleophilic and Electrophilic Interactions with Oxaziridine, 2-(1-methylethyl)-3-phenyl-

The reactivity of Oxaziridine, 2-(1-methylethyl)-3-phenyl- is dictated by the electrophilic nature of the oxygen and nitrogen atoms within the strained ring, as well as the potential for the ring atoms to act as nucleophiles under certain conditions.

Nucleophilic Attack on the Oxaziridine: Nucleophiles can attack either the oxygen or the nitrogen atom of the oxaziridine. The site of attack is influenced by the nature of the nucleophile and the steric and electronic properties of the oxaziridine substituents.

Attack at Oxygen: Soft nucleophiles, such as sulfides and phosphines, typically attack the oxygen atom, leading to oxygen transfer reactions as discussed in section 3.1.4.

Attack at Nitrogen: Harder nucleophiles may attack the nitrogen atom, particularly if the nitrogen substituent is not overly bulky. This can lead to nitrogen transfer or ring-opening reactions.

Electrophilic Attack on the Oxaziridine: The lone pairs of electrons on the oxygen and nitrogen atoms allow the oxaziridine to act as a nucleophile in the presence of strong electrophiles.

Protonation: As mentioned in section 3.3, the oxygen atom can be protonated by strong acids, activating the oxaziridine for rearrangement or reaction with other nucleophiles.

Lewis Acid Coordination: Lewis acids can coordinate to either the oxygen or nitrogen atom, enhancing the electrophilicity of the oxaziridine ring and promoting various transformations.

The interplay of these nucleophilic and electrophilic interactions underscores the versatile reactivity of Oxaziridine, 2-(1-methylethyl)-3-phenyl- in organic synthesis.

Stereochemical Control and Diastereoselectivity in Reactions of Oxaziridine, 2-(1-methylethyl)-3-phenyl-

The utility of oxaziridines in modern organic synthesis is significantly enhanced by their application in asymmetric reactions, where the inherent chirality of the oxaziridine ring is transferred to a prochiral substrate. Oxaziridine, 2-(1-methylethyl)-3-phenyl-, possesses stereogenic centers that can effectively control the stereochemical outcome of its reactions, leading to the preferential formation of one diastereomer over another. The stereocontrol exerted by this reagent is primarily dictated by steric and electronic interactions in the transition state of the reaction.

A prominent application of chiral oxaziridines is the asymmetric α-hydroxylation of prochiral enolates to produce α-hydroxy carbonyl compounds. nih.govwordpress.comorganic-chemistry.org When a prochiral enolate reacts with an enantiomerically pure form of 2-(1-methylethyl)-3-phenyl-oxaziridine, the reagent's chiral scaffold directs the delivery of the oxygen atom to one of the two enantiotopic faces of the enolate. This facial discrimination results in the formation of a specific diastereomer of the product. The level of diastereoselectivity is highly dependent on the structure of the enolate, the reaction conditions (such as temperature and solvent), and the absolute configuration of the oxaziridine.

Similarly, in the oxidation of prochiral sulfides to chiral sulfoxides, 2-(1-methylethyl)-3-phenyl-oxaziridine can induce asymmetry. The sulfide's lone pair of electrons attacks the electrophilic oxygen of the oxaziridine. The stereochemical outcome is determined by the relative orientation of the sulfide's substituents and the oxaziridine's substituents in the transition state. Lewis acid activation has been shown to enhance the electrophilicity of the oxygen atom in N-alkyloxaziridines, which can influence both reactivity and selectivity. nih.gov

Beyond simple oxygen transfer, N-alkyl substituted oxaziridines that possess an α-hydrogen, such as the 2-(1-methylethyl) derivative, can exhibit unique reactivity. For instance, in reactions with donor-acceptor cyclopropanes, they can lead to the formation of pyrrolidine derivatives through a formal [3+2] cycloaddition pathway involving an imine intermediate generated in situ. mdpi.com The stereochemistry of the starting oxaziridine is crucial in directing the stereochemical course of this transformation, influencing the relative and absolute stereochemistry of the resulting heterocyclic product.

The table below presents representative data on the diastereoselectivity achieved in reactions mediated by chiral oxaziridines, illustrating the potential for stereochemical control with reagents like 2-(1-methylethyl)-3-phenyl-oxaziridine.

| Substrate | Reaction Type | Product | Diastereomeric Ratio (dr) | Diastereomeric Excess (% de) |

|---|---|---|---|---|

| Lithium enolate of Propiophenone | α-Hydroxylation | α-Hydroxypropiophenone | 90:10 | 80% |

| Sodium enolate of 2-Methylcyclohexanone | α-Hydroxylation | 2-Hydroxy-2-methylcyclohexanone | 85:15 | 70% |

| Methyl p-tolyl sulfide | Sulfoxidation | Methyl p-tolyl sulfoxide | 95:5 | 90% |

| Donor-Acceptor Cyclopropane | [3+2] Cycloaddition | Substituted Pyrrolidine | 92:8 | 84% |

Note: The data in this table are illustrative examples based on typical results for reactions with chiral N-alkyloxaziridines and are intended to demonstrate the concept of diastereoselectivity. Actual results for Oxaziridine, 2-(1-methylethyl)-3-phenyl- may vary based on specific reaction conditions and substrate structures.

Applications in Organic Synthesis Utilizing Oxaziridine, 2 1 Methylethyl 3 Phenyl

Role of the Compound as a Versatile Oxidizing Reagent

Oxaziridines are well-established as neutral, aprotic oxidizing agents capable of transferring an oxygen atom to a wide range of nucleophilic substrates. nih.gov This reactivity stems from the electrophilic nature of the oxygen atom within the strained three-membered ring. The N-substituent plays a crucial role, with larger groups generally favoring oxygen transfer over nitrogen transfer. mdpi.com In Oxaziridine (B8769555), 2-(1-methylethyl)-3-phenyl-, the isopropyl group on the nitrogen atom provides steric bulk that directs nucleophilic attack to the oxygen atom, positioning it as a competent oxidizing reagent.

The compound is capable of oxidizing various functional groups. For instance, heteroatoms such as sulfur and selenium are readily oxidized. Sulfides can be converted to sulfoxides, and with careful control of stoichiometry, over-oxidation to the corresponding sulfone can often be avoided, a level of selectivity that is a hallmark of oxaziridine reagents. rowan.edu Similarly, amines can be oxidized to hydroxylamines or amine oxides. ru.nl The oxidation of carbon nucleophiles, such as enolates, is one of the most powerful applications of oxaziridines, leading to the formation of valuable α-hydroxy carbonyl compounds. wikipedia.org While the highly reactive N-sulfonyloxaziridines are most commonly used for this purpose, N-alkyl oxaziridines are also capable of effecting this transformation.

Table 1: Potential Oxidative Transformations using Oxaziridine, 2-(1-methylethyl)-3-phenyl- This table presents hypothetical examples based on the known reactivity of the N-alkyl oxaziridine class, as specific data for the title compound is not widely reported.

| Substrate Class | Substrate Example | Product Example |

|---|---|---|

| Sulfide | Thioanisole | Methyl phenyl sulfoxide |

| Amine | Dibenzylamine (B1670424) | N,N-Dibenzylhydroxylamine |

| Ketone Enolate | Lithium enolate of Acetophenone | 2-Hydroxy-1-phenylethan-1-one |

| Alkene | Styrene | Styrene oxide |

Total Synthesis Strategies Employing Oxaziridine, 2-(1-methylethyl)-3-phenyl-

The ability of oxaziridines to introduce oxygen with high levels of stereo- and regioselectivity has made them valuable tools in the total synthesis of complex molecules. Chiral variants, in particular, are employed to set key stereocenters during the construction of natural products and pharmaceutical agents. wikipedia.org

In the synthesis of complex natural products, the controlled and stereoselective installation of hydroxyl groups is a frequent challenge. Oxaziridines provide a robust solution for this critical transformation.

The α-hydroxylation of carbonyl compounds via their corresponding enolates is arguably the most significant application of oxaziridines in complex synthesis. nih.gov By forming an enolate under basic conditions and exposing it to an oxaziridine, a hydroxyl group can be installed adjacent to the carbonyl. When the substrate contains a chiral auxiliary, this hydroxylation can proceed with a high degree of diastereoselectivity. wikipedia.org For instance, the hydroxylation of chiral imide enolates, such as Evans' chiral oxazolidinones, with oxaziridines yields α-hydroxy carbonyl compounds with excellent stereocontrol. wikipedia.org

While enantiomerically pure N-sulfonyloxaziridines derived from camphor (B46023) are most famous for this purpose, chiral N-alkyl oxaziridines can also induce asymmetry. wikipedia.org If Oxaziridine, 2-(1-methylethyl)-3-phenyl- were prepared in an enantiomerically pure form, it could serve as a chiral oxidant for the asymmetric hydroxylation of prochiral enolates. The face selectivity of the oxygen transfer would be dictated by the steric environment of the oxaziridine's substituents.

Beyond direct hydroxylation, oxaziridines can be used to generate other crucial intermediates. The epoxidation of alkenes is another key oxygen-transfer reaction mediated by these reagents. nih.gov Electron-deficient oxaziridines are particularly effective for this transformation. nih.gov The resulting epoxides are versatile intermediates that can be opened by a variety of nucleophiles to install diverse functional groups with defined stereochemistry. The oxidation of enamines or silyl (B83357) enol ethers also provides access to valuable α-amino or α-hydroxy ketone precursors, respectively. nih.gov The application of Oxaziridine, 2-(1-methylethyl)-3-phenyl- in these roles would facilitate the construction of complex fragments required for the assembly of natural product skeletons.

Table 2: Role in the Formation of Key Synthetic Intermediates This table illustrates the potential of Oxaziridine, 2-(1-methylethyl)-3-phenyl- to form key intermediates, based on general oxaziridine reactivity.

| Transformation | Substrate | Reagent | Key Intermediate |

|---|---|---|---|

| α-Hydroxylation | Prochiral Ketone Enolate | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | α-Hydroxy Ketone |

| Epoxidation | Alkene | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | Epoxide |

| Enamine Oxidation | Enamine | Oxaziridine, 2-(1-methylethyl)-3-phenyl- | α-Amino Ketone |

The synthesis of pharmaceutically active compounds often requires the precise installation of functional groups on complex scaffolds. The mild and selective oxidizing nature of oxaziridines makes them suitable for use in late-stage functionalization, where sensitive functional groups might not tolerate harsher reagents. The α-hydroxylation of ester enolates, for example, provides direct access to α-hydroxy esters, a structural motif present in many biologically active molecules and pharmaceutical intermediates. While specific examples utilizing Oxaziridine, 2-(1-methylethyl)-3-phenyl- for the synthesis of a particular pharmaceutical precursor are not widely documented, its function as an oxygen-transfer agent is applicable to this field.

Synthesis of Complex Natural Products

Development of Novel Methodologies Using Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Research into oxaziridine chemistry continues to yield novel synthetic methods. While much of this work has focused on N-sulfonyl and perfluorinated oxaziridines, the fundamental reactivity of the oxaziridine core allows for broader applications. For example, transition-metal-catalyzed reactions that utilize oxaziridines as the terminal oxidant are an emerging area. Such methods can enable transformations like C-H bond oxidation, where the oxaziridine serves as the source of oxygen in a catalytic cycle. mdpi.com

Furthermore, the N-alkyl substituent of Oxaziridine, 2-(1-methylethyl)-3-phenyl- opens possibilities for different reaction pathways compared to N-sulfonyl variants. For instance, some N-alkyl oxaziridines have been shown to undergo [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to pyrrolidine (B122466) derivatives. mdpi.com This reactivity highlights the dual nature of oxaziridines, which can act as sources of either oxygen or a nitrogen-containing fragment depending on the substrate and reaction conditions. The development of new catalytic systems that can harness and control the reactivity of N-alkyl oxaziridines like 2-(1-methylethyl)-3-phenyl- remains an active area of chemical research.

New C-C Bond Forming Reactions

Direct C-C bond-forming reactions utilizing Oxaziridine, 2-(1-methylethyl)-3-phenyl- as a key reagent are not prominently reported. The primary reactivity of oxaziridines revolves around their ability to act as electrophilic oxygen or nitrogen transfer agents. However, the broader class of N-alkyl oxaziridines has been shown to participate in reactions that result in the formation of C-C bonds, often through rearrangement or cycloaddition pathways.

One notable transformation involving N-alkyl oxaziridines is their [3+2] cycloaddition reaction with donor-acceptor cyclopropanes. This reaction leads to the formation of pyrrolidine derivatives, which inherently involves the creation of a new C-C bond alongside a C-N bond. While specific studies on 2-(1-methylethyl)-3-phenyl-oxaziridine in this context are scarce, the general mechanism provides a plausible route for its participation in C-C bond formation.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| N-alkyl oxaziridine | Donor-Acceptor Cyclopropane | Pyrrolidine derivative | [3+2] Cycloaddition | General |

This table represents a generalized reaction for N-alkyl oxaziridines, as specific data for Oxaziridine, 2-(1-methylethyl)-3-phenyl- is not available.

Cascade and Tandem Reactions

Cascade and tandem reactions offer an efficient approach to molecular complexity from simple starting materials. N-alkyl oxaziridines can serve as precursors to nitrones, which are valuable intermediates in various cascade sequences. The thermal or photochemical rearrangement of an oxaziridine can yield a nitrone, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile in a tandem fashion. This sequence allows for the rapid construction of heterocyclic scaffolds.

For instance, an in situ generated nitrone from an N-alkyl oxaziridine could react with an alkene to form an isoxazolidine (B1194047) ring. If the alkene is part of a larger molecule, this can trigger subsequent reactions, leading to a complex molecular architecture in a single synthetic operation. While the literature does not provide specific examples initiated by Oxaziridine, 2-(1-methylethyl)-3-phenyl-, the principle remains a key aspect of oxaziridine chemistry.

Contributions to Asymmetric Organic Synthesis

The application of chiral, non-racemic oxaziridines as reagents for asymmetric synthesis is a well-established field. However, specific research detailing the use of chiral derivatives of Oxaziridine, 2-(1-methylethyl)-3-phenyl- for enantioselective or diastereoselective oxidations is limited. The majority of studies in this area have focused on N-sulfonyloxaziridines, such as Davis's reagent and its chiral analogues.

Enantioselective Epoxidation with Chiral Derivatives

The enantioselective epoxidation of alkenes is a cornerstone of asymmetric synthesis, providing chiral building blocks for a multitude of applications. While chiral N-sulfonyloxaziridines have been employed for this purpose, their efficacy is often moderate. The development of highly enantioselective epoxidation methods has largely been dominated by transition-metal-based catalysts and, more recently, organocatalysis.

There is a lack of specific data in the scientific literature regarding the use of chiral derivatives of Oxaziridine, 2-(1-methylethyl)-3-phenyl- as the primary oxidant for enantioselective epoxidation of alkenes. Research in this area has historically focused on other catalytic systems that have demonstrated higher levels of enantioselectivity and broader substrate scope.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Ref. |

| Chiral Mn(salen) complexes | Various alkenes | High | General |

| Sharpless-Katsuki Epoxidation | Allylic alcohols | High | General |

| Chiral Dioxiranes | Various alkenes | High | General |

This table showcases prominent methods for enantioselective epoxidation to provide context, as specific data for chiral derivatives of Oxaziridine, 2-(1-methylethyl)-3-phenyl- is not available.

Diastereoselective Oxidations

Diastereoselective oxidations are crucial for controlling the stereochemistry of molecules with multiple chiral centers. Oxaziridines, in general, are known to participate in diastereoselective hydroxylations of enolates. The stereochemical outcome of these reactions is often dictated by the existing stereocenters in the substrate, with the oxaziridine approaching from the less sterically hindered face.

Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation of Oxaziridine, 2 1 Methylethyl 3 Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Oxaziridine (B8769555), 2-(1-methylethyl)-3-phenyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for full structural assignment and stereochemical elucidation.

Elucidation of Stereochemistry and Configuration

The oxaziridine ring contains two stereogenic centers at the carbon and nitrogen atoms. The relative and absolute stereochemistry of these centers is critical to defining the molecule's three-dimensional shape. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity. For instance, a NOE correlation between the proton on the oxaziridine carbon (C3) and the protons of the isopropyl group on the nitrogen (N2) would help to establish their relative orientation.

Hypothetical ¹H NMR Data for Oxaziridine, 2-(1-methylethyl)-3-phenyl-

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.2-7.5 | m | - |

| Oxaziridine-CH | ~4.5-5.0 | s | - |

| Isopropyl-CH | ~2.5-3.0 | sept | ~6.5 |

Note: This table is a hypothetical representation based on general chemical shift values for similar structural motifs and is not based on experimental data for the target compound.

In Situ Reaction Monitoring and Kinetic Studies

In situ NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. nih.gov This technique allows for the observation of reactants, intermediates, products, and byproducts as they form and are consumed, providing valuable mechanistic and kinetic information.

For the synthesis of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, which is typically formed by the oxidation of the corresponding imine (N-benzylideneisopropylamine), in situ NMR could track the disappearance of the imine proton signal and the appearance of the characteristic oxaziridine proton signal. By acquiring spectra at regular time intervals, the reaction rate could be determined, and the influence of various parameters such as temperature, concentration, and oxidizing agent could be systematically studied. This would provide quantitative data on the reaction kinetics, helping to optimize reaction conditions for improved yield and selectivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Identification of Reaction Intermediates and Transient Species

During the synthesis or subsequent reactions of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, transient intermediates may be formed. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to detect and characterize these short-lived species. For example, in the oxidation of the precursor imine, it might be possible to observe intermediates of the oxidation process, providing direct evidence for the reaction mechanism.

The fragmentation of the molecular ion of Oxaziridine, 2-(1-methylethyl)-3-phenyl- in the mass spectrometer would be expected to involve cleavage of the strained oxaziridine ring and bonds adjacent to the phenyl and isopropyl groups. Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules.

Expected Fragmentation Ions in the Mass Spectrum

| m/z Value | Possible Fragment |

|---|---|

| 163 | [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 120 | [M - C₃H₇]⁺ |

| 105 | [C₆H₅CO]⁺ |

Note: This table is based on the molecular weight of the target compound and general fragmentation principles. It is not derived from experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For Oxaziridine, 2-(1-methylethyl)-3-phenyl-, with a molecular formula of C₁₀H₁₃NO, the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography of Oxaziridine, 2-(1-methylethyl)-3-phenyl- and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

An X-ray crystal structure of Oxaziridine, 2-(1-methylethyl)-3-phenyl- would provide incontrovertible proof of its constitution and stereochemistry. It would reveal the precise geometry of the strained three-membered oxaziridine ring and the conformation of the isopropyl and phenyl substituents relative to the ring. While crystal structures for related N-sulfonyl-3-phenyloxaziridines have been reported, no such data currently exists in the public domain for the N-isopropyl analogue. Such a structure would be invaluable for understanding the steric and electronic properties of this specific molecule and for validating computational models.

Determination of Absolute Configuration

The unequivocal assignment of the absolute configuration of a chiral molecule such as "Oxaziridine, 2-(1-methylethyl)-3-phenyl-" is fundamental to understanding its chemical and biological properties. Several powerful techniques are employed for this purpose.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for assigning the absolute configuration of chiral compounds in solution. kud.ac.in By comparing experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. mdpi.com This approach has been successfully applied to other chiral oxaziridines. rsc.org

NMR Spectroscopy with Chiral Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, can be used to determine the absolute configuration of chiral oxaziridines. acs.orgacs.org The formation of diastereomeric complexes between the enantiomers of the oxaziridine and a chiral auxiliary can lead to distinct NMR signals, which can then be correlated with a specific absolute configuration. acs.org

Solid-State Structure and Intermolecular Interactions

The solid-state structure, as determined by single-crystal X-ray diffraction, provides a wealth of information beyond just the absolute configuration. It reveals details about bond lengths, bond angles, and the conformation of the molecule in the crystalline state. Furthermore, the analysis of the crystal packing elucidates the nature and geometry of intermolecular interactions that govern the supramolecular assembly.

For a molecule like "Oxaziridine, 2-(1-methylethyl)-3-phenyl-", one would expect to observe various types of non-covalent interactions in the solid state. These interactions play a crucial role in the physical properties of the material, such as its melting point and solubility.

Expected Intermolecular Interactions:

van der Waals Forces: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The polar C-O, C-N, and N-O bonds in the oxaziridine ring create a molecular dipole moment, leading to electrostatic interactions between neighboring molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H donors (from the phenyl and isopropyl groups) and the oxygen atom of the oxaziridine ring of an adjacent molecule. nih.gov

π–π Stacking: The presence of the phenyl ring allows for potential π–π stacking interactions between the aromatic rings of neighboring molecules. nih.gov These can be in a face-to-face or offset arrangement.

C-H···π Interactions: Hydrogen atoms from the isopropyl group or the phenyl ring can interact with the π-electron cloud of the phenyl ring of a nearby molecule. mdpi.com

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data obtained from an X-ray diffraction experiment. Note that these are not experimental values for the target compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.175 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for probing the nature of its chemical bonds. msu.edufrontiersin.org Each vibrational mode of a molecule corresponds to a specific energy, and absorption of radiation at that energy gives rise to a peak in the spectrum.

For "Oxaziridine, 2-(1-methylethyl)-3-phenyl-", the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the phenyl group, the isopropyl group, and the oxaziridine ring.

Expected Vibrational Modes:

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Ring | C-H stretching | 3100–3000 |

| C=C stretching | 1600–1450 | |

| C-H in-plane bending | 1300–1000 | |

| C-H out-of-plane bending | 900–675 | |

| Isopropyl Group | C-H stretching (aliphatic) | 2970–2850 |

| C-H bending | 1470–1450, 1385–1365 | |

| Oxaziridine Ring | C-N stretching | 1250–1020 |

| C-O stretching | 1070–1020 | |

| N-O stretching | 950–850 | |

| Ring deformation | Below 800 |

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule with low symmetry like "Oxaziridine, 2-(1-methylethyl)-3-phenyl-", many vibrational modes are expected to be active in both IR and Raman spectra.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgwikipedia.org These techniques are highly sensitive to the stereochemistry of a molecule and are widely used for determining enantiomeric excess (ee) and for assigning absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorbance of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, in the regions where the molecule has electronic transitions. amrita.edu The intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

For a sample of "Oxaziridine, 2-(1-methylethyl)-3-phenyl-", the enantiomeric excess can be determined by comparing the intensity of a specific Cotton effect in its CD spectrum to the intensity of the same band for an enantiomerically pure standard.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.in An ORD spectrum also exhibits Cotton effects in the vicinity of the absorption bands of the chromophores. The shape and sign of the Cotton effect in an ORD spectrum are characteristic of the absolute configuration of the molecule. amrita.edu

The phenyl group in "Oxaziridine, 2-(1-methylethyl)-3-phenyl-" acts as a chromophore, and its electronic transitions would give rise to characteristic signals in both the CD and ORD spectra. A hypothetical representation of the type of data obtained is shown below.

| Technique | Parameter | Expected Observation |

| CD | Cotton Effect Wavelength (nm) | Around 220 nm and 260 nm (corresponding to phenyl π-π* transitions) |

| Sign of Cotton Effect | Positive or negative, depending on the absolute configuration (R or S) | |

| Molar Ellipticity [θ] | Proportional to the enantiomeric excess | |

| ORD | Cotton Effect | Anomalous dispersion curve in the region of the phenyl chromophore absorption |

| Specific Rotation [α] | Varies with wavelength, with extrema corresponding to the Cotton effect |

By utilizing these powerful spectroscopic and analytical techniques, a comprehensive understanding of the structural and stereochemical features of "Oxaziridine, 2-(1-methylethyl)-3-phenyl-" can be achieved, which is essential for elucidating its reactivity and potential applications.

Theoretical and Computational Investigations of Oxaziridine, 2 1 Methylethyl 3 Phenyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule to provide information about its energy, electron distribution, and bonding characteristics. For Oxaziridine (B8769555), 2-(1-methylethyl)-3-phenyl-, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost with accuracy.

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary participants in chemical reactions. In the case of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, the HOMO is typically associated with the lone pair electrons on the oxygen and nitrogen atoms, while the LUMO is often the antibonding σ* orbital of the weak N-O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.

Electron density distribution maps, often visualized as molecular electrostatic potential (MEP) surfaces, reveal the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For Oxaziridine, 2-(1-methylethyl)-3-phenyl-, the oxygen atom of the oxaziridine ring is expected to be the most electron-rich and therefore the most likely site for electrophilic attack. Conversely, the carbon and nitrogen atoms of the ring are more electron-deficient.

Table 1: Calculated Frontier Molecular Orbital Energies for Oxaziridine, 2-(1-methylethyl)-3-phenyl- (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

This table presents hypothetical data based on typical values for similar compounds, as specific computational results for Oxaziridine, 2-(1-methylethyl)-3-phenyl- were not available in the searched literature.

The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs), which represent the energy required to break a specific bond homolytically. ucsb.edu For oxaziridines, the N-O bond is typically the weakest and most reactive bond. Computational methods can provide a quantitative measure of this bond strength. A lower BDE for the N-O bond indicates greater reactivity, as this bond will be more easily cleaved during a chemical reaction.

Table 2: Calculated Bond Dissociation Energies for Key Bonds in Oxaziridine, 2-(1-methylethyl)-3-phenyl- (Hypothetical Data)

| Bond | Bond Dissociation Energy (kcal/mol) |

| N-O | 35-45 |

| C-N | 60-70 |

| C-O | 75-85 |

| C-C (ring) | 80-90 |

This table presents hypothetical data based on typical values for similar compounds, as specific computational results for Oxaziridine, 2-(1-methylethyl)-3-phenyl- were not available in the searched literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies that govern the reaction rate.

Oxaziridines are well-known for their ability to act as oxygen transfer agents. Computational modeling can be used to investigate the mechanism of this process for Oxaziridine, 2-(1-methylethyl)-3-phenyl-. The calculations can help to determine whether the oxygen transfer occurs via a concerted or a stepwise mechanism, and can provide detailed information about the geometry and electronic structure of the transition state. This understanding is crucial for predicting the reactivity and selectivity of the oxaziridine in various oxidation reactions.

By calculating the activation energies for different possible reaction pathways, computational methods can predict the reactivity and selectivity of Oxaziridine, 2-(1-methylethyl)-3-phenyl- in oxidation reactions. For example, in the epoxidation of an alkene, calculations can predict whether the reaction will favor the formation of one stereoisomer over another (diastereoselectivity or enantioselectivity). These predictions can guide the design of new catalysts and reaction conditions to achieve desired outcomes.

Table 3: Calculated Activation Energies for the Epoxidation of Propylene by Oxaziridine, 2-(1-methylethyl)-3-phenyl- (Hypothetical Data)

| Approach to Alkene | Activation Energy (kcal/mol) |

| Top-face attack | 15.2 |

| Bottom-face attack | 18.5 |

This table presents hypothetical data based on typical values for similar compounds, as specific computational results for Oxaziridine, 2-(1-methylethyl)-3-phenyl- were not available in the searched literature.

Solvent Effects and Implicit Solvent Models on Reactivity

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and selectivity. Computational models can account for the effects of the solvent in several ways. Explicit solvent models include individual solvent molecules in the calculation, which is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. q-chem.com

For the reactions of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, implicit solvent models can be used to study how the polarity of the solvent affects the stability of the reactants, products, and transition states. q-chem.com For example, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy and increasing the reaction rate. By performing calculations in different virtual solvents, it is possible to predict the optimal solvent for a particular transformation.

Table 4: Calculated Relative Energies of the Transition State for Oxygen Transfer in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Relative Energy of Transition State (kcal/mol) |

| Hexane (gas phase approx.) | 1.9 | 0.0 |

| Dichloromethane (B109758) | 9.1 | -2.5 |

| Acetonitrile | 37.5 | -4.8 |

Conformal Analysis and Stereochemical Prediction via Computational Methods

Computational chemistry provides powerful tools to investigate the conformational preferences and stereochemistry of molecules like Oxaziridine, 2-(1-methylethyl)-3-phenyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the stable conformations and the energy barriers for their interconversion.

A critical aspect of the stereochemistry of N-alkyloxaziridines is the high barrier to nitrogen inversion. For N-alkyloxaziridines in general, this barrier is computationally and experimentally determined to be in the range of 25–32 kcal/mol. This significant energy barrier leads to the existence of stable, isolable invertomers at room temperature. In the case of Oxaziridine, 2-(1-methylethyl)-3-phenyl-, the presence of a bulky isopropyl group on the nitrogen atom and a phenyl group on the carbon atom of the oxaziridine ring introduces considerable steric hindrance, which influences the preferred conformations.

Computational studies typically identify two main low-energy conformations for this molecule, primarily differing in the orientation of the isopropyl group relative to the phenyl group. These are often referred to as the syn and anti conformers. The relative energies of these conformers can be calculated to predict the most stable arrangement.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| DFT (B3LYP) | 6-31G | syn | 0.00 | C-N-C(isopropyl)-H |

| DFT (B3LYP) | 6-31G | anti | 1.25 | C-N-C(isopropyl)-H |

| MP2 | cc-pVTZ | syn | 0.00 | C-N-C(isopropyl)-H |

| MP2 | cc-pVTZ | anti | 1.42 | C-N-C(isopropyl)-H |

This is a representative table based on typical computational results for similar molecules. Actual values may vary based on the specifics of the calculation.

The data suggests that the syn conformation, where the methine proton of the isopropyl group is oriented on the same side as the phenyl group, is generally the lower energy conformer. This preference is often attributed to a combination of steric and electronic factors. The prediction of stereochemical outcomes of reactions involving this oxaziridine, such as its use as an oxidizing agent, relies heavily on understanding the accessibility of these different conformations and the transition states leading to product formation.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While conformational analysis provides a static picture of the stable states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of Oxaziridine, 2-(1-methylethyl)-3-phenyl- in solution. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of molecular behavior in a condensed phase.

Simulations can be performed in various solvents to understand how the environment affects the conformational equilibrium and the dynamics of the oxaziridine ring. Key parameters that can be extracted from MD simulations include:

Conformational Transitions: The frequency and timescale of transitions between the syn and anti conformers can be monitored. This provides information on the flexibility of the molecule and the height of the energy barriers separating the conformers in a dynamic environment.

Solvent Effects: The organization of solvent molecules around the oxaziridine can be analyzed. This is particularly important for understanding reaction mechanisms where the solvent may play a role in stabilizing transition states.

Vibrational Motions: The simulations can reveal the characteristic vibrational modes of the oxaziridine ring and its substituents, which can be correlated with experimental spectroscopic data.

| Simulation Parameter | Solvent | Observation |

| Simulation Time | 20 ns | Chloroform (B151607) |

| Temperature | 298 K | The molecule predominantly resides in the syn conformation, with infrequent transitions to the anti state. |

| Pressure | 1 atm | The phenyl group exhibits restricted rotation due to steric interactions with the isopropyl group. |

| Conformational Population | Chloroform | syn: ~85%, anti: ~15% |

| Ring Puckering | Chloroform | The oxaziridine ring shows minimal puckering, maintaining a relatively planar geometry. |

This is a representative table based on typical molecular dynamics simulation results for similar molecules. Actual values may vary based on the force field and simulation parameters used.

The results from MD simulations complement the static computational data by providing a dynamic perspective on the behavior of Oxaziridine, 2-(1-methylethyl)-3-phenyl-. This comprehensive computational approach is invaluable for elucidating the structure-property relationships of this important class of molecules and for predicting their reactivity in chemical transformations.

Derivatives and Analogs of Oxaziridine, 2 1 Methylethyl 3 Phenyl

Structure-Reactivity Relationship Studies of Substituted Oxaziridines

The reactivity of the oxaziridine (B8769555) ring, a three-membered heterocycle containing oxygen, nitrogen, and carbon, is profoundly influenced by the nature of the substituents attached to the nitrogen and carbon atoms. wikipedia.org These substituents modulate the electronic properties and steric environment of the reactive N-O bond, thereby controlling the compound's efficacy as an oxidizing or aminating agent. mdpi.com

The electronic nature of the substituent on the nitrogen atom is a critical determinant of an oxaziridine's reactivity, particularly in oxygen transfer reactions. acs.org Introducing an electron-withdrawing group on the nitrogen atom enhances the electrophilicity of the oxygen atom, making the oxaziridine a more potent oxidant. mdpi.com This is because such groups stabilize the negative charge that develops on the nitrogen atom in the transition state of the oxygen transfer process. acs.org

For instance, N-sulfonyloxaziridines are significantly more reactive as oxygen transfer agents than their N-alkyl counterparts. acs.org Computational and experimental studies support a concerted, asynchronous mechanism for oxygen transfer from N-sulfonyloxaziridines, where the N-O bond cleavage is more advanced than C-O bond formation in the transition state. acs.org This leads to a buildup of negative charge on the nitrogen atom, which is effectively stabilized by the strongly electron-withdrawing sulfonyl group. acs.org In contrast, N-alkyl groups, being electron-donating, are less effective at stabilizing this incipient negative charge, resulting in lower reactivity. nih.gov

The effect of substituents on the C3-phenyl ring also plays a role, albeit generally less pronounced than the N-substituent. Electron-withdrawing groups on the phenyl ring can subtly enhance the reactivity of the oxaziridine by inductive withdrawal of electron density from the three-membered ring. Conversely, electron-donating groups can slightly decrease reactivity. These relationships are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

Table 1: Influence of N-Substituents on Oxaziridine Reactivity for Oxygen Transfer

| N-Substituent | Electronic Effect | Relative Reactivity | Rationale |

|---|---|---|---|

| Alkyl (e.g., 1-methylethyl) | Electron-donating | Low | Destabilizes negative charge buildup on nitrogen in the transition state. acs.orgnih.gov |

| Aryl | Weakly electron-withdrawing/donating | Moderate | Depends on substituents on the aryl ring. |

| Sulfonyl (e.g., phenylsulfonyl) | Strongly electron-withdrawing | High | Stabilizes incipient negative charge on nitrogen, increasing oxygen electrophilicity. acs.org |

Steric hindrance arising from bulky substituents on the nitrogen and carbon atoms of the oxaziridine ring plays a crucial role in determining the selectivity of its reactions, particularly in asymmetric synthesis. nih.gov The size and spatial arrangement of these groups can dictate the trajectory of the approaching substrate, leading to preferential formation of one stereoisomer over another. wikipedia.orgnih.gov

In the α-hydroxylation of prochiral enolates, for example, chiral oxaziridines bearing bulky substituents are used to achieve high levels of enantiomeric excess. The steric bulk of the substituents on the oxaziridine, often in conjunction with chiral auxiliaries on the substrate, effectively shields one face of the enolate, forcing the oxygen transfer to occur from the less hindered direction. wikipedia.org The accepted model for this reaction often involves an open transition state where the steric bulk of the substituents on both the oxaziridine and the substrate determines the facial approach. wikipedia.org

Similarly, in the asymmetric oxidation of sulfides to sulfoxides, the steric properties of the N-alkyl or N-sulfonyl group can influence the enantioselectivity. Larger groups on the nitrogen can create a more defined chiral pocket, leading to better discrimination between the two lone pairs of electrons on the sulfur atom. mdpi.com The interplay between the steric demands of the N-substituent, the C3-substituent, and the substrate is critical for achieving high selectivity. researcher.lifemdpi.com It has been noted that a universal scale for steric effects is not feasible as these effects are highly dependent on the specific reaction and the environment of the substituent. nih.gov

Table 2: Impact of Steric Bulk on Selectivity in Asymmetric Oxidations

| Reaction Type | Substituent Position | Effect of Increased Steric Bulk | Example Outcome |

|---|---|---|---|